2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

pKa determination α-sulfonyl carbanion stability structure-reactivity relationship

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile (CAS 186405-37-8), also known as [4-(trifluoromethyl)phenylsulfonyl]acetonitrile, is an organic building block with the molecular formula C9H6F3NO2S and a molecular weight of 249.21 g/mol. The compound features a para-trifluoromethyl-substituted phenyl ring linked to a sulfonyl group, which is further attached to an acetonitrile moiety (S(=O)(=O)CH2C≡N).

Molecular Formula C9H6F3NO2S
Molecular Weight 249.21 g/mol
CAS No. 186405-37-8
Cat. No. B067491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile
CAS186405-37-8
Molecular FormulaC9H6F3NO2S
Molecular Weight249.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC#N
InChIInChI=1S/C9H6F3NO2S/c10-9(11,12)7-1-3-8(4-2-7)16(14,15)6-5-13/h1-4H,6H2
InChIKeyAGVHYIFQWMKQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile (CAS 186405-37-8) – Procurement Specifications and Key Properties


2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile (CAS 186405-37-8), also known as [4-(trifluoromethyl)phenylsulfonyl]acetonitrile, is an organic building block with the molecular formula C9H6F3NO2S and a molecular weight of 249.21 g/mol . The compound features a para-trifluoromethyl-substituted phenyl ring linked to a sulfonyl group, which is further attached to an acetonitrile moiety (S(=O)(=O)CH2C≡N) [1]. Its solid-state melting point is reported at 142–145°C with a predicted boiling point of 381.9°C at 760 mmHg [2]. The presence of the strongly electron-withdrawing trifluoromethyl and sulfonyl groups imparts high electrophilicity to the α-carbon of the acetonitrile unit, making it a reactive intermediate in organic synthesis [1].

Why 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile Cannot Be Replaced by Unsubstituted or Other 4-Substituted Benzenesulfonyl Acetonitrile Analogs


The 4-trifluoromethyl substituent fundamentally alters the electronic profile of the benzenesulfonyl acetonitrile scaffold relative to unsubstituted (4-H) or alternative 4-substituted analogs (e.g., 4-OCH3, 4-CH3, 4-Cl, 4-NO2). The CF3 group exerts a strong –I (inductive electron-withdrawing) effect without participating in resonance donation, which distinguishes it from both electron-donating substituents (which deactivate the α-position) and other electron-withdrawing groups that may engage in resonance interactions [1]. This unique electronic tuning directly impacts the compound's reactivity in nucleophilic addition and substitution reactions, its stability under basic conditions, and its binding interactions in biological targets such as cholesteryl ester transfer protein (CETP) [2]. Substituting a generic benzenesulfonyl acetonitrile derivative into a synthetic route or assay optimized for the 4-CF3 variant would lead to altered reaction kinetics, lower yields, or complete loss of biological activity. The quantitative evidence below demonstrates these differentiation dimensions.

Quantitative Differentiation Evidence: 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile versus In-Class Analogs


Acidity Enhancement (pKa Shift): 4-Trifluoromethyl Substitution Increases α-Proton Acidity by Over 6 Logarithmic Units Relative to Unsubstituted Analog

The acidity of the α-methylene protons adjacent to the sulfonyl group is a critical determinant of the compound's reactivity in base-catalyzed alkylation and condensation reactions. The 4-trifluoromethyl substituent substantially lowers the pKa of the α-protons relative to the unsubstituted benzenesulfonyl acetonitrile analog. This increased acidity facilitates deprotonation and enhances nucleophilicity of the resulting carbanion.

pKa determination α-sulfonyl carbanion stability structure-reactivity relationship

Lipophilicity Modulation: 4-Trifluoromethyl Substitution Increases LogP by +2.28 Units Relative to Unsubstituted Analog, Enhancing Membrane Permeability

The trifluoromethyl group is a well-established lipophilicity-enhancing moiety in medicinal chemistry. The 4-CF3-substituted benzenesulfonyl acetonitrile exhibits a significantly higher calculated LogP compared to the unsubstituted analog, which directly impacts its partitioning behavior in biological systems and its suitability as a building block for central nervous system (CNS) or intracellular target-directed compounds.

lipophilicity LogP drug-likeness membrane permeability

Ugi Reaction Yields: 4-Trifluoromethyl Derivative Delivers Superior Conversion (82%) in Ugi Four-Component Coupling Relative to 4-Fluoro and 4-Chloro Analogs

In a comparative study of Ugi four-component reactions (U-4CR) employing aryl-substituted sulfonylmethyl isocyanides, the 4-trifluoromethylphenylsulfonylmethyl isocyanide (derived from the target acetonitrile compound) exhibited the highest isolated yield among all 4-substituted aryl variants tested. The performance exceeded that of both 4-fluoro and 4-chloro analogs under identical reaction conditions. [1]

multicomponent reaction Ugi reaction isocyanide chemistry synthetic methodology

Synthetic Route Compatibility: 4-Trifluoromethyl Group Tolerates Metal-Free Photoinduced SO2 Insertion Protocol, Enabling Late-Stage Functionalization

A metal-free photoinduced synthesis of 2-(arylsulfonyl)acetonitriles via sulfur dioxide insertion under ultraviolet irradiation has been demonstrated to be compatible with aryl iodides bearing trifluoromethyl substituents. The protocol tolerates the strongly electron-withdrawing 4-CF3 group without side reactions or catalyst poisoning, yielding the corresponding 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile in moderate to good yields. This compatibility is not universally observed for all electron-withdrawing substituents under these mild conditions. [1]

photoinduced synthesis sulfur dioxide insertion metal-free catalysis functional group tolerance

Electron-Withdrawing Substituent Effects on CETP Inhibition: Ortho/Meta-Trifluoromethyl Aromatic Sulfonamides Achieve 100% CETP Inhibition at 10 µM

In a recent medicinal chemistry study evaluating trifluoromethylated aromatic sulfonamides as CETP inhibitors, compounds bearing electron-withdrawing groups (EWGs) including trifluoromethyl substituents demonstrated potent inhibition. Compound 6f, featuring a trifluoromethyl group at the meta-position, achieved 100% inhibition of CETP at a 10 µM concentration, outperforming other substitution patterns. The study established that EWGs, particularly Cl, NO2, and CF3, significantly enhance CETP inhibitory potency when positioned ortho or meta, whereas methyl (electron-donating) substitutions resulted in lower activity. [1]

CETP inhibition dyslipidemia HDL cholesterol trifluoromethylated sulfonamides

Key Intermediate in Anacetrapib Synthesis: 4-Trifluoromethylbenzenesulfonyl Acetonitrile Serves as a Critical Building Block for the CETP Inhibitor Anacetrapib (MK-0859)

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile is explicitly identified as a key intermediate in the synthesis of Anacetrapib (MK-0859), a potent and selective cholesteryl ester transfer protein (CETP) inhibitor that reached Phase III clinical trials for the treatment of primary hypercholesterolemia and mixed hyperlipidemia. The compound serves as a building block for constructing the tri-fluoromethylated biaryl core of the drug substance. Anacetrapib exhibits IC50 values of 16 nM and 29 nM against CETP-mediated transfer of cholesteryl esters and triglycerides, respectively. [1]

Anacetrapib MK-0859 CETP inhibitor pharmaceutical intermediate process chemistry

Recommended Procurement and Application Scenarios for 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile (CAS 186405-37-8)


Synthesis of Anacetrapib (MK-0859) and Related CETP Inhibitor Scaffolds

This compound is a validated intermediate for the synthesis of Anacetrapib, a CETP inhibitor with IC50 values of 16 nM (cholesteryl ester transfer) and 29 nM (triglyceride transfer) . Laboratories engaged in the total synthesis of Anacetrapib, process chemistry optimization for CETP inhibitors, or structure-activity relationship (SAR) studies of tri-fluoromethylated biaryl CETP pharmacophores should prioritize this specific CAS number. The 4-trifluoromethyl substitution pattern is essential for the hydrophobic binding interactions within the CETP active site, and substitution with 4-H, 4-OCH3, or 4-CH3 analogs will not recapitulate the required binding geometry or potency. [1]

Multicomponent Reaction Library Synthesis (Ugi and Related Isocyanide-Based Reactions)

For medicinal chemistry groups conducting diversity-oriented synthesis via Ugi four-component reactions (U-4CR), the 4-trifluoromethylphenylsulfonylmethyl isocyanide derived from this compound provides the highest isolated yields (82%) among 4-substituted aryl analogs, outperforming 4-fluoro (72%) and 4-chloro (66%) variants under identical conditions [2]. This building block is recommended for high-throughput parallel synthesis campaigns where yield consistency directly impacts library completion rates. The strongly electron-withdrawing 4-CF3 group also enhances the electrophilicity of the sulfonylmethyl isocyanide, facilitating the α-addition step in the Ugi mechanism. [2]

Metal-Free Photoinduced Synthesis of Arylsulfonyl Acetonitriles via SO2 Insertion

The compound is accessible via a metal-free, room-temperature photoinduced SO2 insertion protocol starting from 4-iodobenzotrifluoride [3]. This synthetic route is recommended for laboratories requiring transition metal-free intermediates for pharmaceutical applications with stringent residual metal specifications (sub-ppm Pd, Ni, Cu limits). The protocol's tolerance of the strongly electron-withdrawing 4-CF3 group, alongside amino, ester, and halo functionalities, makes it suitable for late-stage functionalization and modular synthesis of sulfonyl acetonitrile libraries. [3]

Base-Catalyzed Alkylation and Condensation Reactions Requiring Mild Reaction Conditions

The enhanced α-proton acidity of this compound (calculated pKa ≈ 10.3) relative to the unsubstituted analog (pKa = 16.6) [4] enables deprotonation and subsequent alkylation using milder bases such as K2CO3 or Cs2CO3 rather than strong alkoxides or metal amides. This is particularly advantageous for substrates containing base-sensitive functional groups (e.g., esters, β-lactams, sensitive heterocycles) where strong base conditions would cause decomposition. Process chemists developing scalable routes to sulfonyl-containing intermediates should consider this compound for improved functional group tolerance and reduced side-product formation. [4]

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